molecular formula C26H28N2O5 B3706448 3,4,5-triethoxy-N-{3-[(phenylcarbonyl)amino]phenyl}benzamide

3,4,5-triethoxy-N-{3-[(phenylcarbonyl)amino]phenyl}benzamide

Cat. No.: B3706448
M. Wt: 448.5 g/mol
InChI Key: IYZLTCYWFUFAAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-triethoxy-N-{3-[(phenylcarbonyl)amino]phenyl}benzamide is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique molecular structure, which includes three ethoxy groups and a phenylcarbonyl-amino linkage.

Preparation Methods

The synthesis of 3,4,5-triethoxy-N-{3-[(phenylcarbonyl)amino]phenyl}benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core by reacting 3,4,5-triethoxybenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Phenylcarbonyl Group: The phenylcarbonyl group is introduced through a coupling reaction, often using reagents like phenyl isocyanate.

    Final Assembly: The final step involves the coupling of the intermediate products to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using automated synthesis equipment and stringent reaction controls.

Chemical Reactions Analysis

3,4,5-triethoxy-N-{3-[(phenylcarbonyl)amino]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, where nucleophiles replace the ethoxy groups with other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,4,5-triethoxy-N-{3-[(phenylcarbonyl)amino]phenyl}benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-{3-[(phenylcarbonyl)amino]phenyl}benzamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

3,4,5-triethoxy-N-{3-[(phenylcarbonyl)amino]phenyl}benzamide can be compared with similar compounds such as:

    3,4,5-triethoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide: This compound has a similar structure but with a phenylacetyl group instead of a phenylcarbonyl group, leading to different chemical and biological properties.

    3,4,5-triethoxy-N-{4-[(phenylcarbonyl)amino]phenyl}benzamide: This compound differs in the position of the phenylcarbonyl-amino linkage, which can affect its reactivity and applications.

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

N-(3-benzamidophenyl)-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O5/c1-4-31-22-15-19(16-23(32-5-2)24(22)33-6-3)26(30)28-21-14-10-13-20(17-21)27-25(29)18-11-8-7-9-12-18/h7-17H,4-6H2,1-3H3,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZLTCYWFUFAAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3,4,5-triethoxy-N-{3-[(phenylcarbonyl)amino]phenyl}benzamide
Reactant of Route 2
Reactant of Route 2
3,4,5-triethoxy-N-{3-[(phenylcarbonyl)amino]phenyl}benzamide
Reactant of Route 3
Reactant of Route 3
3,4,5-triethoxy-N-{3-[(phenylcarbonyl)amino]phenyl}benzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3,4,5-triethoxy-N-{3-[(phenylcarbonyl)amino]phenyl}benzamide
Reactant of Route 5
Reactant of Route 5
3,4,5-triethoxy-N-{3-[(phenylcarbonyl)amino]phenyl}benzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3,4,5-triethoxy-N-{3-[(phenylcarbonyl)amino]phenyl}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.